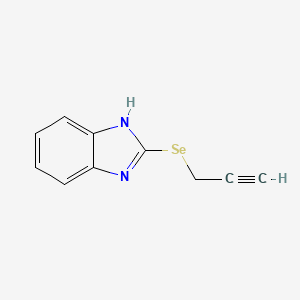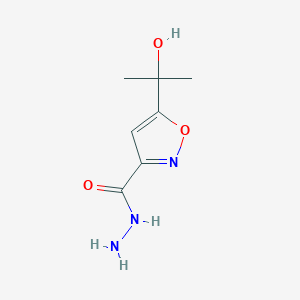![molecular formula C22H27Cl2N3O3S B11474160 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide](/img/structure/B11474160.png)
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes dichloro, dimethylamino, sulfonyl, and piperidinophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes chlorination, sulfonylation, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the product.
化学反応の分析
Types of Reactions
2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,4-ジクロロ-5-[(ジメチルアミノ)スルホニル]-N~1~-[1-(4-ピペリジノフェニル)エチル]ベンゾアミドは、科学研究において数多くの用途を持っています。
化学: より複雑な分子を合成したり、反応機構を研究したりするためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素活性やタンパク質相互作用を調べるための生化学的アッセイに使用することができます。
工業: 独自の特性を持つ特殊化学品や材料の製造に使用されます。
作用機序
2,4-ジクロロ-5-[(ジメチルアミノ)スルホニル]-N~1~-[1-(4-ピペリジノフェニル)エチル]ベンゾアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。この化合物の官能基により、特定の部位に結合し、これらの標的の活性を調節することができます。関与する経路には、酵素反応の阻害または活性化が含まれ、様々な生物学的効果をもたらします。
類似化合物との比較
類似化合物
2,4-ジクロロ-5-スルファモイル安息香酸: ジクロロ基とスルホニル基を共有していますが、ピペリジノフェニル基とジメチルアミノ基がありません。
2,4-ジクロロ-5-(ジメチルアミノ)スルホニル安息香酸: ピペリジノフェニル基がない以外は、類似の構造です。
独自性
2,4-ジクロロ-5-[(ジメチルアミノ)スルホニル]-N~1~-[1-(4-ピペリジノフェニル)エチル]ベンゾアミドは、独自の化学的特性と潜在的な用途をもたらす官能基の組み合わせによって特徴付けられます。特にピペリジノフェニル基の存在は、生物学的標的との相互作用能力を高め、医薬品化学や創薬において価値のあるものとなっています。
特性
分子式 |
C22H27Cl2N3O3S |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C22H27Cl2N3O3S/c1-15(16-7-9-17(10-8-16)27-11-5-4-6-12-27)25-22(28)18-13-21(20(24)14-19(18)23)31(29,30)26(2)3/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,28) |
InChIキー |
WPYPINXLAKXFAT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2,6-dimethyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B11474082.png)
![7-(4-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474087.png)

![Ethyl 4-(methoxymethyl)-6-methyl-3-{[(2-methylphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11474097.png)

![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11474121.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11474122.png)
![Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11474126.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11474128.png)
![1-(2,4-dichlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11474134.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11474140.png)
![1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474147.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11474155.png)
